H-DL-Arg-DL-Pro-DL-Gln-DL-Ala-DL-Ser-Gly-DL-Val-DL-Tyr-DL-Met-OH
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Overview
Description
The compound H-DL-Arg-DL-Pro-DL-Gln-DL-Ala-DL-Ser-Gly-DL-Val-DL-Tyr-DL-Met-OH is a synthetic peptide composed of a sequence of amino acids Each amino acid in this peptide is in the DL-configuration, meaning it contains both D- and L-forms of the amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Arg-DL-Pro-DL-Gln-DL-Ala-DL-Ser-Gly-DL-Val-DL-Tyr-DL-Met-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, DL-Met, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid, DL-Tyr, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide can be scaled up using automated peptide synthesizers, which follow the same principles as SPPS but allow for larger quantities to be produced efficiently. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
Chemical Reactions Analysis
Types of Reactions
H-DL-Arg-DL-Pro-DL-Gln-DL-Ala-DL-Ser-Gly-DL-Val-DL-Tyr-DL-Met-OH: can undergo various chemical reactions, including:
Oxidation: The methionine residue (DL-Met) can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids or chemical groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Various amino acid derivatives and coupling reagents like HATU or DIC can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of DL-Met results in methionine sulfoxide or methionine sulfone.
Scientific Research Applications
H-DL-Arg-DL-Pro-DL-Gln-DL-Ala-DL-Ser-Gly-DL-Val-DL-Tyr-DL-Met-OH: has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications, including as a drug delivery system or in the development of peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of H-DL-Arg-DL-Pro-DL-Gln-DL-Ala-DL-Ser-Gly-DL-Val-DL-Tyr-DL-Met-OH depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, influencing various molecular pathways. The DL-configuration of the amino acids can affect the peptide’s stability, binding affinity, and overall activity.
Comparison with Similar Compounds
Similar Compounds
H-DL-Ser-DL-Asn-DL-Leu-DL-Ser-DL-Thr-DL-Asu-DL-Val-DL-Leu-Gly-DL-Lys-DL-Leu-DL-Ser-DL-Gln-DL-Glu-DL-Leu-DL-His-DL-Lys-DL-Leu-DL-Gln-DL-Thr-DL-Tyr-DL-Pro-DL-Arg-DL-Thr-DL-Asp-DL-Val-Gly-DL-Ala-Gly-DL-Thr-DL-Pro-NH2:
Cyclo(D-Pro-L-Arg): A cyclic peptide known to act as a specific inhibitor of family 18 chitinase.
Uniqueness
H-DL-Arg-DL-Pro-DL-Gln-DL-Ala-DL-Ser-Gly-DL-Val-DL-Tyr-DL-Met-OH: is unique due to its specific sequence and the presence of both D- and L-forms of amino acids. This configuration can provide distinct properties, such as increased stability and resistance to enzymatic degradation, making it valuable for various applications.
Properties
Molecular Formula |
C43H69N13O13S |
---|---|
Molecular Weight |
1008.2 g/mol |
IUPAC Name |
2-[[2-[[2-[[2-[[2-[2-[[5-amino-2-[[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]propanoylamino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C43H69N13O13S/c1-22(2)34(40(66)53-29(19-24-9-11-25(58)12-10-24)38(64)52-28(42(68)69)15-18-70-4)55-33(60)20-49-36(62)30(21-57)54-35(61)23(3)50-37(63)27(13-14-32(45)59)51-39(65)31-8-6-17-56(31)41(67)26(44)7-5-16-48-43(46)47/h9-12,22-23,26-31,34,57-58H,5-8,13-21,44H2,1-4H3,(H2,45,59)(H,49,62)(H,50,63)(H,51,65)(H,52,64)(H,53,66)(H,54,61)(H,55,60)(H,68,69)(H4,46,47,48) |
InChI Key |
JTKGELSXBXWEKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCSC)C(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
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